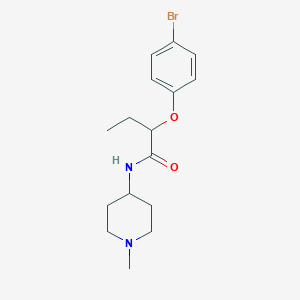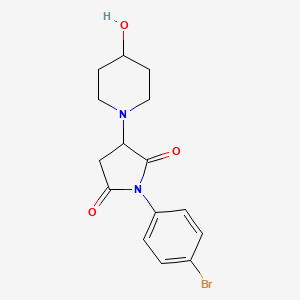![molecular formula C11H16N6O2S B5105259 N-[2-(methylthio)ethyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5105259.png)
N-[2-(methylthio)ethyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(methylthio)ethyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine, commonly known as ODQ, is a widely used chemical compound in scientific research. It is a potent and selective inhibitor of the enzyme soluble guanylyl cyclase (sGC), which is involved in the production of cyclic guanosine monophosphate (cGMP) in the body. ODQ has been extensively studied for its potential therapeutic applications, particularly in cardiovascular diseases and cancer.
Mécanisme D'action
ODQ acts as a competitive inhibitor of N-[2-(methylthio)ethyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine, binding to the heme group of the enzyme and preventing the conversion of guanosine triphosphate (GTP) to cGMP. This leads to a decrease in cGMP levels, which can have downstream effects on various physiological processes. ODQ has been shown to be highly selective for N-[2-(methylthio)ethyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine, with little or no activity against other related enzymes.
Biochemical and physiological effects:
ODQ has been shown to have a number of biochemical and physiological effects, depending on the specific system being studied. In vascular smooth muscle cells, ODQ has been shown to inhibit relaxation in response to nitric oxide (NO), which activates N-[2-(methylthio)ethyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine and leads to cGMP production. In platelets, ODQ has been shown to inhibit aggregation in response to various agonists. In cancer cells, ODQ has been shown to inhibit growth and induce apoptosis (programmed cell death), potentially through the inhibition of N-[2-(methylthio)ethyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine/cGMP signaling.
Avantages Et Limitations Des Expériences En Laboratoire
ODQ has several advantages as a tool compound for scientific research. It is highly selective for N-[2-(methylthio)ethyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine, allowing for specific inhibition of this enzyme without affecting other related enzymes. It is also relatively stable and easy to synthesize, making it readily available for use in experiments. However, there are some limitations to the use of ODQ. It can be difficult to solubilize in aqueous solutions, and its potency can vary depending on the specific experimental conditions. Additionally, the downstream effects of N-[2-(methylthio)ethyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine/cGMP signaling can be complex and context-dependent, making it challenging to interpret the results of experiments using ODQ.
Orientations Futures
There are several potential future directions for research on ODQ and N-[2-(methylthio)ethyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine/cGMP signaling. One area of interest is the development of more potent and selective inhibitors of N-[2-(methylthio)ethyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine, which could have therapeutic applications in cardiovascular diseases and cancer. Another area of interest is the identification of downstream effectors of N-[2-(methylthio)ethyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine/cGMP signaling, which could provide new targets for drug development. Additionally, there is growing interest in the role of N-[2-(methylthio)ethyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine/cGMP signaling in the central nervous system, and the potential use of ODQ and related compounds in the treatment of neurological disorders.
Méthodes De Synthèse
ODQ can be synthesized using a variety of methods, including the reaction of 4-morpholino-1,2,5-oxadiazol-3-yl chloride with 2-(methylthio)ethanol in the presence of a base such as pyridine. The resulting intermediate can then be reacted with 4-amino-1,2,5-oxadiazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield ODQ. Other methods of synthesis have also been reported in the literature.
Applications De Recherche Scientifique
ODQ has been widely used as a tool compound in scientific research to investigate the role of N-[2-(methylthio)ethyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine/cGMP signaling in various physiological and pathological processes. It has been shown to inhibit the activity of N-[2-(methylthio)ethyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine in vitro and in vivo, leading to a decrease in cGMP levels. This has been used to study the effects of N-[2-(methylthio)ethyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine/cGMP signaling on vascular tone, platelet aggregation, and smooth muscle cell proliferation, among other processes. ODQ has also been used to investigate the role of N-[2-(methylthio)ethyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine/cGMP signaling in cancer cell growth and survival.
Propriétés
IUPAC Name |
N-(2-methylsulfanylethyl)-5-morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O2S/c1-20-7-2-12-10-11(17-3-5-18-6-4-17)14-9-8(13-10)15-19-16-9/h2-7H2,1H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNZXEQBCXHCQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCNC1=NC2=NON=C2N=C1N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-1-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B5105179.png)

![methyl 1-{2-[(1-isopropyl-1H-1,2,3-triazol-4-yl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylate](/img/structure/B5105190.png)

![3-[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5105201.png)
![2-methoxy-1-[4-(3-methoxyphenoxy)butoxy]-4-methylbenzene](/img/structure/B5105208.png)
![N-(2-ethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B5105216.png)
![N-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5105220.png)

![N,N'-di-1-naphthyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5105237.png)
![4-(1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)morpholine](/img/structure/B5105245.png)

![4-{3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5105260.png)
